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EB 1053

Cat. No.: B1206187
M. Wt: 289.16 g/mol
InChI Key: PMXAPNNYCFBALB-UHFFFAOYSA-N
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Description

Historical Context of Nitrogen-Containing Bisphosphonates and the Emergence of EB 1053 in Scientific Inquiry

The history of bisphosphonates is rooted in 19th-century chemistry, but their biological relevance was not explored until the latter half of the 20th century. These compounds are chemically stable analogs of inorganic pyrophosphate, a natural regulator of calcification. The initial first-generation bisphosphonates, such as etidronate and clodronate, were non-nitrogenous and exhibited relatively low potency.

A significant breakthrough in the field was the discovery that incorporating a nitrogen atom into the bisphosphonate side chain dramatically increased its antiresorptive power. This led to the development of second and third-generation nitrogen-containing bisphosphonates (N-BPs), which are 10 to 10,000 times more potent than their non-nitrogenous predecessors. This new understanding spurred intensive research into structure-activity relationships, exploring how modifications to the nitrogen-containing side chain (the R2 side chain) could optimize potency.

It was within this context of targeted chemical synthesis that this compound, chemically known as (1-hydroxy-1-phosphono-3-pyrrolidin-1-ylpropyl)phosphonic acid, emerged. As a third-generation bisphosphonate, its structure features a nitrogen atom contained within a pyrrolidine (B122466) ring. A 1992 study published in the Journal of Bone and Mineral Research formally introduced this compound, demonstrating its potent ability to inhibit osteoclastic bone resorption in both in vitro and in vivo models and comparing it favorably against the then-standard pamidronate.

Current Academic Significance and Identified Research Gaps for this compound Investigations

This compound, alongside other N-BPs, continues to be a subject of academic investigation, extending beyond its foundational role in bone resorption. A significant area of current research is the exploration of the broader cellular and molecular actions of these compounds. While the primary mechanism of action is well-established, the full spectrum of their biological effects is still being uncovered.

A key research gap stems from the observation that the antiresorptive potency of bisphosphonates does not always correlate with their activity in other biological systems. For instance, while this compound is a highly potent inhibitor of bone resorption (reportedly 50-100 times more potent than pamidronate in animal models), it was found to be substantially less effective than pamidronate and zoledronic acid at inhibiting the viability of breast cancer cells in vitro. This discrepancy suggests that the structural features determining osteoclast inhibition are different from those governing effects on other cell types, a critical area for further study.

Classification of this compound within Bisphosphonate Chemistry and Biological Activity Spectra

Chemically, this compound is classified as a third-generation, nitrogen-containing bisphosphonate. Its core structure consists of a central carbon atom bonded to a hydroxyl group (the R1 side chain) and two phosphonate (B1237965) (P-C-P) groups, which confer a high affinity for calcium hydroxyapatite (B223615) in bone. Its classification as a potent, later-generation N-BP is defined by its R2 side chain, which contains a nitrogen atom within a heterocyclic pyrrolidine ring.

The biological activity of this compound is primarily attributed to its action as a potent inhibitor of the mevalonate (B85504) pathway within osteoclasts. Like other N-BPs, its main molecular target is the enzyme farnesyl pyrophosphate synthase (FPPS). By inhibiting FPPS, this compound prevents the synthesis of isoprenoid lipids, which are crucial for the post-translational modification (prenylation) of small GTP-binding proteins. The disruption of this process impairs essential osteoclast functions, leading to cellular inactivation and a powerful inhibition of bone resorption. Research has also shown that this compound can inhibit squalene (B77637) synthase, another enzyme in the sterol biosynthesis pathway, although to a lesser extent than its effect on bone resorption would suggest when compared to other bisphosphonates.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (1-hydroxy-1-phosphono-3-pyrrolidin-1-ylpropyl)phosphonic acid
Molecular Formula C₇H₁₇NO₇P₂
Molecular Weight 289.16 g/mol
Classification Nitrogen-Containing Bisphosphonate (Third Generation)
Key Structural Feature Pyrrolidine ring in R2 side chain

Table 2: Comparative In Vitro and In Vivo Potency of this compound

ComparisonPotency FindingModelSource(s)
vs. Pamidronate ~10 times more potentIn vitro (osteoclast precursor system)
vs. Pamidronate ~50 times more potentIn vivo (growing rats)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17NO7P2 B1206187 EB 1053

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17NO7P2

Molecular Weight

289.16 g/mol

IUPAC Name

(1-hydroxy-1-phosphono-3-pyrrolidin-1-ylpropyl)phosphonic acid

InChI

InChI=1S/C7H17NO7P2/c9-7(16(10,11)12,17(13,14)15)3-6-8-4-1-2-5-8/h9H,1-6H2,(H2,10,11,12)(H2,13,14,15)

InChI Key

PMXAPNNYCFBALB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(O)(P(=O)(O)O)P(=O)(O)O

Synonyms

disodium 1-hydroxy-3-(1-pyrrolidinyl)propylidene-1,1-bisphosphonate
EB 1053
EB-1053
Phosphonic acid, (1-hydroxy-3-(1-pyrrolidinyl)propylidene)bis-, disodium salt

Origin of Product

United States

Elucidation of Molecular and Cellular Mechanisms of Action of Eb 1053

Direct Cellular Impact on Osteoclast Functionality

EB 1053 exerts a direct impact on osteoclast functionality, leading to a reduction in bone resorption and modulation of osteoclast survival and differentiation.

Mechanisms of Inhibition of Osteoclastic Bone Resorption

This compound is a potent inhibitor of osteoclastic bone resorption both in vitro and in vivo . In in vitro studies utilizing osteoclast precursor-dependent systems, such as fetal mouse metacarpals and coculture systems, this compound effectively suppressed the release of 45Ca, a marker of bone resorption . Its potency in inhibiting 45Ca release was approximately 10 times greater than that of pamidronate, another bisphosphonate, with an ED50 of 2.5 x 10-7 M compared to 2.5 x 10-6 M for pamidronate . In vivo experiments in young growing rats demonstrated that daily subcutaneous injections of this compound dose-dependently increased metaphyseal bone mass in tibiae, proving to be about 50 times more potent than pamidronate in these settings . The osteoclastic resorption inhibited by this compound could be reversed by treatment with parathyroid hormone (PTH) .

The primary molecular mechanism for nitrogen-containing bisphosphonates, including this compound, involves the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme critical in the mevalonate (B85504) pathway fishersci.ca. This inhibition prevents the biosynthesis of essential isoprenoid lipids, specifically farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) . These isoprenoid lipids are crucial for the post-translational prenylation of small GTPase signaling proteins, which are vital for the normal function and survival of osteoclasts . The disruption of these prenylated proteins ultimately leads to a loss of the osteoclast's bone-resorptive activity .

Table 1: Comparative Potency of this compound vs. Pamidronate in Bone Resorption Inhibition

CompoundAssay TypeED50 (M) / Relative Potency (in vivo)
This compoundIn vitro (45Ca release, osteoclast precursors)2.5 x 10-7 M
PamidronateIn vitro (45Ca release, osteoclast precursors)2.5 x 10-6 M
This compoundIn vivo (metaphyseal bone mass increase in rats)~50 times more potent than pamidronate

Induction of Osteoclast Apoptosis and Modulation of Osteoclast Survival Pathways

Engagement with Key Metabolic Pathways

This compound's therapeutic action is intrinsically linked to its engagement with specific metabolic pathways, particularly the mevalonate pathway.

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) and the Mevalonate Pathway

As a nitrogen-containing bisphosphonate, this compound acts as an inhibitor of farnesyl pyrophosphate synthase (FPPS), an enzyme (Gene name: FDPS; EC number: 2.5.1.10) central to the mevalonate pathway fishersci.ca. The mevalonate pathway is a crucial biosynthetic route present in all higher eukaryotes, responsible for synthesizing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) from acetyl-CoA . These activated isoprene (B109036) units serve as precursors for a diverse array of biomolecules, including steroids, terpenoids, and, importantly, the isoprenoid diphosphates FPP and GGPP .

The inhibition of FPPS by this compound directly prevents the production of FPP and GGPP . These isoprenoid lipids are indispensable for the post-translational modification, known as prenylation, of small GTP-binding proteins (small GTPases) . Prenylation is essential for anchoring these proteins to cell membranes, where they participate in critical cellular signaling pathways that regulate osteoclast function, adhesion, and survival . By depleting these prenylated proteins, this compound effectively disarms the osteoclast, leading to the observed inhibition of bone resorption and induction of apoptosis .

Impact on Squalene (B77637) Synthase and Cholesterol Biosynthesis Pathways

Beyond its potent inhibition of FPPS, this compound also demonstrates an impact on downstream enzymes in the mevalonate pathway, specifically squalene synthase (SQS) (Gene name: FDFT1; EC number: 2.5.1.21), and consequently, cholesterol biosynthesis . Squalene synthase is a critical enzyme for sterol biosynthesis, catalyzing the reductive dimerization of two FPP molecules to form squalene . Squalene then serves as a precursor for the complex, multi-step biosynthesis of cholesterol fishersci.ca.

Research findings indicate that this compound is an inhibitor of rat liver microsomal squalene synthase, although it is less potent in this regard compared to other compounds like YM 175 . For instance, YM 175 showed a Ki of 57 nM for rat liver microsomal squalene synthase, while this compound was noted as a less potent inhibitor in this assay . Similarly, this compound also inhibited sterol biosynthesis from [14C]mevalonate in rat liver homogenate, again with less potency than YM 175 . This suggests that while this compound's primary target and most significant effect are on FPPS, it can also influence later stages of the mevalonate pathway, impacting squalene and cholesterol production.

Table 2: Inhibition of Squalene Synthase and Sterol Biosynthesis by Bisphosphonates

CompoundTarget Enzyme/PathwayAssay TypeIC50 / Ki / PotencyReference
YM 175Squalene SynthaseRat liver microsomal SQSKi = 57 nM
YM 175Sterol BiosynthesisFrom [14C]mevalonate in rat liver homogenateIC50 = 17 nM
This compoundSqualene SynthaseRat liver microsomal SQSLess potent than YM 175
This compoundSterol BiosynthesisFrom [14C]mevalonate in rat liver homogenateLess potent than YM 175

Modulatory Effects on Osteoblast Lineage Cells

While the primary target of bisphosphonates is the osteoclast, these compounds, including this compound, can also exert modulatory effects on osteoblast lineage cells. Osteoblasts, the bone-forming cells, are critical regulators of bone homeostasis and play an important role in stimulating osteoclast formation and activity.

Influence on Osteoblast Activity and Proliferation

Research indicates that bisphosphonates can influence osteoblast activity and proliferation. In in vitro settings, bisphosphonates have been observed to inhibit the activity and proliferation of osteoblasts. This effect is often dose-dependent, with higher concentrations potentially leading to a decline in osteoblast proliferation and adverse effects on osteogenic biomarkers. For instance, studies with alendronate, another bisphosphonate, showed that while lower concentrations (e.g., 5 µM) had a neutral effect on osteoblast proliferation, higher concentrations (e.g., 20 µM) induced a decline.

Conversely, one proposed mechanism of bisphosphonate action is the stimulation of osteoblasts to produce inhibitors of osteoclast formation, suggesting an indirect beneficial effect on bone formation by regulating the resorptive process. However, the direct impact of bisphosphonates on osteoblast differentiation markers can vary. For example, alendronate has been shown to decrease the expression of osteoblast differentiation markers such as bone sialoprotein (BSP), osteonectin (ON), and Osterix in mouse bone marrow osteoblastic cells, indicating an indirect impairment of osteoblast development.

Analysis of Osteoclast-Osteoblast Crosstalk Mediated by this compound

Bone remodeling is a tightly coupled process that relies on intricate communication, or crosstalk, between osteoclasts and osteoblasts. Cells of the osteoblastic lineage are known to control the recruitment and activity of osteoclasts under both physiological and pathological conditions.

This compound's influence on this crosstalk is evident in its ability to inhibit osteoclast formation through actions mediated by osteoblasts. A notable finding regarding this compound is that its inhibitory effect on osteoclastic resorption can be reversed by treatment with parathyroid hormone (PTH). This suggests a complex interplay where hormonal signals can override or modulate the effects of this compound, highlighting the dynamic nature of osteoclast-osteoblast communication in response to various stimuli.

Furthermore, the potency of this compound in inhibiting bone resorption underscores its significant role in modulating cellular interactions within the bone microenvironment. Comparative studies have demonstrated its superior efficacy:

Comparative Potency of this compound vs. Pamidronate

CompoundIn vitro (45Ca release inhibition in osteoclast precursor-dependent systems)In vivo (Increase in metaphyseal bone mass in rat tibiae)
This compoundED50 = 2.5 x 10⁻⁷ MApproximately 50 times more potent than Pamidronate
PamidronateED50 = 2.5 x 10⁻⁶ MReference compound
Potency Ratio (this compound:Pamidronate) Approximately 10 times more potentApproximately 50 times more potent

Structure Activity Relationship Sar Studies of Eb 1053 and Its Analogs

Correlative Analysis of Chemical Structure and Bisphosphonate Potency

EB 1053's chemical structure features a hydroxyl group at the R1 position and a -CH2-1-pyrrolidinyl group as its R2 side chain. This specific structural configuration contributes to its notable antiresorptive potency.

In in vitro studies employing osteoclast precursor-dependent systems, this compound demonstrated effective suppression of 45Ca release, indicating its ability to inhibit osteoclastic resorption. Quantitatively, this compound was found to be approximately 10 times more potent than pamidronate (ED50 = 2.5 x 10^-7 M for this compound versus 2.5 x 10^-6 M for pamidronate).

The high potency of this compound was further corroborated in in vivo experiments. Daily subcutaneous injections of this compound to young growing rats over seven days resulted in a dose-dependent increase in metaphyseal bone mass in tibiae. In these in vivo models, this compound exhibited an even greater potency, being approximately 50 times more effective than pamidronate in inhibiting bone resorption.

However, it is important to note that the potency of bisphosphonates can vary depending on the biological assay and target. In studies investigating the effects of bisphosphonates on human breast cancer cell lines (MDA-MB-231, MCF-7, and Hs 578T), this compound showed less potency compared to pamidronate and was significantly less potent than zoledronate in reducing cell viability. For instance, 500 µM of this compound inhibited cell growth by 58% over five days, whereas 100 µM of pamidronate achieved 83% inhibition over the same period. This suggests that the structural requirements for inhibiting cancer cell viability may differ from those for inhibiting osteoclastic bone resorption.

Table 1: Comparative Potency of this compound and Pamidronate in Bone Resorption Inhibition

CompoundAssay TypePotency Relative to Pamidronate (Approx.)Specific Data (ED50/Potency Ratio)Reference
This compound In vitro (45Ca release)10 times more potentED50 = 2.5 x 10^-7 M vs 2.5 x 10^-6 M
This compound In vivo (metaphyseal bone mass)50 times more potent-

Table 2: Comparative Potency of Bisphosphonates in Breast Cancer Cell Viability Inhibition

CompoundPotency Relative to Zoledronate (Approx.)Potency Relative to Pamidronate (Approx.)Example Inhibition Data (MDA-MB-231, MCF-7, Hs 578T)Reference
Zoledronate Most potent-IC50 values: 3-20 µM
Pamidronate Less potent than ZoledronateMore potent than this compoundIC50 values: 25-40 µM; 83% inhibition at 100 µM
This compound >2 orders of magnitude less potentLess potent than Pamidronate>2 orders of magnitude less potent than Zoledronate; 58% inhibition at 500 µM

Design and Synthesis of this compound Derivatives: Strategies for Modulating Biological Activity

While specific detailed strategies for the design and synthesis of this compound derivatives are not extensively described in the provided literature, the general principles of bisphosphonate SAR offer insights into how its biological activity could be modulated. The R2 side chain is the primary determinant of a bisphosphonate's cellular effects and antiresorptive potency.

Strategies for modulating bisphosphonate activity, which could be applied to this compound, typically involve modifications to this R2 side chain. For instance, the incorporation of nitrogen atoms, particularly within heterocyclic rings or as part of alkyl chains, has been shown to significantly increase antiresorptive potency. Pamidronate, with a primary nitrogen in its R2 chain, demonstrated a substantial increase in potency compared to earlier bisphosphonates. Further modifications leading to compounds with tertiary nitrogen groups or heteroaromatic moieties, such as zoledronate, have resulted in even greater potency.

Therefore, potential strategies for designing this compound derivatives to modulate its biological activity would likely focus on altering the pyrrolidine (B122466) ring or the propyl chain in its R2 side chain. This could involve:

Varying the size or substituents of the pyrrolidine ring.

Modifying the length or branching of the propyl chain linking the bisphosphonate moiety to the pyrrolidine ring.

Introducing different nitrogen-containing heterocyclic structures at the R2 position to explore enhanced interactions with molecular targets.

These structural changes aim to optimize interactions with enzymes like farnesyl pyrophosphate synthase (FPPS), which is a known molecular target for nitrogen-containing bisphosphonates, thereby influencing their inhibitory effects on osteoclast activity.

Comparative SAR Profiling of this compound with Other Nitrogen-Containing Bisphosphonates (e.g., Pamidronate, Zoledronate)

The comparative SAR profiling of this compound with other clinically relevant nitrogen-containing bisphosphonates like pamidronate and zoledronate highlights the critical role of the R2 side chain in determining potency.

Pamidronate (APD): Pamidronate's R2 side chain is a simple 3-amino-1-hydroxypropylidene group (-CH2CH2NH2). It contains a primary nitrogen atom. As discussed, this compound, with its pyrrolidinyl R2 side chain, is significantly more potent than pamidronate in inhibiting bone resorption in both in vitro (10-fold) and in vivo (50-fold) models. This difference in potency underscores the impact of the pyrrolidine ring structure in this compound compared to the linear amino alkyl chain of pamidronate for antiresorptive activity. However, in breast cancer cell viability assays, pamidronate was more potent than this compound.

Zoledronate: Zoledronate is characterized by an imidazole (B134444) ring within its R2 side chain. This heterocyclic, nitrogen-containing moiety is a key structural feature contributing to its exceptionally high potency. Zoledronate is considered one of the most potent bisphosphonates, showing up to 10,000 times greater potency than etidronate in some experimental systems and being approximately 850 times more active than pamidronate in inhibiting hypercalcemia in thyroparathyroidectomized (TPTX) rats. In breast cancer cell lines, zoledronate was the most potent among the tested bisphosphonates, including this compound and pamidronate, with this compound being more than two orders of magnitude less potent. This indicates that the specific arrangement and electronic properties conferred by the imidazole ring in zoledronate's R2 chain are highly effective for its broad biological activity, including both antiresorptive and anti-tumor effects.

Table 3: Comparative SAR of this compound, Pamidronate, and Zoledronate

CompoundR1 Side ChainR2 Side Chain (Key Structural Feature)Antiresorptive Potency (Relative)Anti-Cancer Cell Viability Potency (Relative)Reference
This compound -OH-CH2-1-pyrrolidinyl (Pyrrolidine ring)High (10-50x Pamidronate)Moderate (less than Pamidronate/Zoledronate)
Pamidronate -OH-CH2CH2NH2 (Primary amino alkyl chain)ModerateHigh (more than this compound)
Zoledronate -OH-CH2-imidazole (Imidazole ring)Very High (850x Pamidronate)Very High (most potent)

The differences in the R2 side chains, particularly the presence and nature of nitrogen-containing cyclic or acyclic structures, are pivotal in defining the distinct potency profiles of these bisphosphonates across various biological targets and models.

Preclinical Research Methodologies and Models in Eb 1053 Investigations

In Vitro Experimental Systems for EB 1053 Analysis

In vitro models are crucial for dissecting the direct cellular and molecular effects of this compound, providing insights into its primary targets and downstream pathways.

Primary Cell Cultures: Osteoclasts, Osteoblasts, and Cancer Cell Lines (e.g., Breast Cancer, Prostate Cancer)

Research into this compound extensively utilizes primary cell cultures to understand its impact on bone cells and various cancer cell types.

Osteoclasts : this compound has been identified as a potent inhibitor of osteoclastic resorption. Studies have demonstrated its ability to suppress the activity of osteoclasts, which are the primary cells responsible for bone breakdown. Bisphosphonates, including this compound, are internalized by active osteoclasts, where they interfere with crucial intracellular processes, ultimately leading to a reduction in osteoclast activity and the induction of apoptosis.

Osteoblasts : While the primary action of bisphosphonates is on osteoclasts, their effects on osteoblasts (bone-forming cells) are also investigated. Although direct evidence for this compound's specific mechanisms on osteoblasts is less detailed than for osteoclasts, bisphosphonates generally may influence osteoblast function. For instance, certain bisphosphonates like alendronate have been shown to indirectly inhibit osteoblast differentiation through interactions with pre-osteoclasts, suggesting a complex interplay between these two cell types. EB-1053 has been noted in the context of osteoblastic cell expression.

Cancer Cell Lines :

Breast Cancer : this compound has been evaluated for its direct effects on human breast cancer cell lines, including MDA-MB-231, Hs 578T, and MCF-7. These investigations have shown that this compound can induce apoptosis and reduce cell viability in a dose- and time-dependent manner. However, in these specific breast cancer cell lines, this compound exhibited lower potency compared to other bisphosphonates such as zoledronic acid and pamidronate. For instance, the half-maximal inhibition (IC50) for this compound in MDA-MB-231 cells was approximately 1000 µmol/l, significantly higher than zoledronic acid (15 µmol/l) and pamidronate (40 µmol/l).

Prostate Cancer : Preclinical studies have also included prostate cancer cell lines in the assessment of bisphosphonates, with this compound being compared to other agents in terms of apoptosis induction. It was reported to be considerably less potent than zoledronic acid in inducing apoptosis in both breast and prostate cancer cell lines.

Co-culture and Organ Culture Systems for Studying Intercellular Interactions and Tissue Responses (e.g., Fetal Mouse Metacarpals)

Co-culture and organ culture systems provide a more physiologically relevant environment than isolated cell cultures, allowing for the study of complex intercellular interactions and tissue-level responses. This compound has been extensively studied in osteoclast precursor-dependent systems, notably using fetal mouse metacarpals and various co-culture setups. In these models, this compound effectively suppressed osteoclastic resorption, a key indicator of its anti-resorptive activity. Notably, the inhibitory effect of this compound on osteoclastic resorption in these systems could be reversed by treatment with parathyroid hormone (PTH), indicating a specific interaction with bone remodeling pathways. Organ cultures of bone are widely used to assess the potency of new compounds and demonstrate that bisphosphonates can inhibit bone resorption stimulated by various factors.

Quantitative Assays for Bone Resorption Inhibition (e.g., 45Ca Release Assays)

Quantitative assays are critical for precisely measuring the inhibitory effects of compounds on bone resorption. The 45Ca release assay is a standard and widely used method for this purpose in this compound investigations. This assay involves pre-labeling bone explants with radioactive calcium (45Ca) and then measuring the release of this isotope into the culture medium as a direct measure of bone mineral dissolution due to osteoclastic activity.

In vitro studies using the 45Ca release assay demonstrated that this compound is significantly more potent than pamidronate in suppressing bone resorption. Specifically, this compound was found to be approximately 10 times more potent than pamidronate, with an ED50 (effective dose 50%) of 2.5 x 10^-7 M compared to 2.5 x 10^-6 M for pamidronate.

Table 1: In Vitro Potency Comparison of this compound and Pamidronate in 45Ca Release Assay

CompoundED50 (M)Relative Potency (vs. Pamidronate)
This compound2.5 x 10^-710x more potent
Pamidronate2.5 x 10^-61x

Cell-Based Assays for Proliferation, Viability, and Apoptosis Induction

To assess the impact of this compound on cellular health and fate, various cell-based assays are employed:

Proliferation and Viability Assays : Cell growth is typically monitored using methods like the crystal violet dye assay, while cell viability is quantified through techniques such as MTS dye reduction. These assays have shown that this compound can significantly reduce cell viability in breast cancer cell lines.

Apoptosis Induction Assays : The induction of apoptosis by this compound is evaluated through several indicators. These include observing characteristic morphological changes in cells and nuclei, quantifying time-dependent increases in fragmented chromosomal DNA, assessing the downregulation of bcl-2 protein, and detecting the proteolytic cleavage of PARP. Flow cytometry-based assays, often involving Annexin V and propidium (B1200493) iodide (PI) staining, are commonly used to distinguish viable, early apoptotic, late apoptotic, and necrotic cell populations. DNA fragmentation can also be assessed using assays like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling).

Biochemical and Enzymatic Assays for Pathway Interrogation (e.g., Squalene (B77637) Synthase Activity)

Biochemical and enzymatic assays are vital for understanding the molecular targets and pathways affected by this compound. As a nitrogen-containing bisphosphonate, this compound is known to interact with the mevalonate (B85504) pathway, which is crucial for the biosynthesis of isoprenoid compounds essential for protein prenylation and cell function.

Table 2: Squalene Synthase Inhibition Potency of Bisphosphonates

CompoundSqualene Synthase Inhibition (IC50 / Ki)Sterol Biosynthesis from [14C]Mevalonate (IC50)
YM 175Ki = 57 nM (rat liver microsomal)IC50 = 17 nM (rat liver homogenate)
This compoundLess potent than YM 175Less potent than YM 175
PamidronateIC50 > 10 µMIC50 = 420 nM
AlendronateIC50 > 10 µMIC50 = 168 nM

In Vivo Preclinical Animal Models for Comprehensive Evaluation

Rats : Young growing rats serve as a significant in vivo model for assessing the anti-resorptive potency of this compound. Daily subcutaneous injections of this compound to young growing rats over a 7-day period resulted in a dose-dependent increase in metaphyseal bone mass in the tibiae. In these experiments, this compound demonstrated remarkable potency, being approximately 50 times more potent than pamidronate in increasing metaphyseal bone mass. This "Schenk" model is a recognized method for comparing the potency of new compounds by observing their ability to retard the remodeling of the metaphysis, leading to increased bone density. Bisphosphonates generally inhibit bone resorption in both normal animals and those with experimentally induced increased resorption, such as hypercalcemia caused by tumors.

Mouse Models (e.g., Breast Cancer Metastasis) : While specific studies detailing this compound's use in mouse models of breast cancer metastasis were not explicitly found, the broader context of bisphosphonate research highlights the use of nude mouse models of human breast cancer to demonstrate that bisphosphonates can inhibit the progression and development of bone metastases. These models are crucial for understanding the potential therapeutic role of bisphosphonates in managing cancer-induced bone disease. Animal models are widely used to study the molecular mechanisms of cancer metastasis and evaluate novel anti-metastatic strategies.

Rodent Models for Assessing Bone Mass Modulation and Antiresorptive Efficacy (e.g., Young Growing Rats)

This compound has been identified as a potent inhibitor of bone resorption both in vitro and in vivo. In laboratory settings, using osteoclast precursor-dependent systems such as fetal mouse metacarpals and a coculture system, this compound effectively suppressed 45Ca release. In these in vitro assays, this compound demonstrated approximately 10 times greater potency than pamidronate, with an ED50 of 2.5 × 10−7 M compared to pamidronate's 2.5 × 10−6 M .

For in vivo assessments, daily subcutaneous injections of this compound were administered to young growing rats over a period of 7 days. These studies revealed a dose-dependent increase in metaphyseal bone mass in the tibiae of treated rats . Notably, in these in vivo experiments, this compound proved to be approximately 50 times more potent than pamidronate in its ability to increase bone mass . These findings highlight this compound's significant antiresorptive efficacy and its potential application in the treatment of skeletal disorders .

Table 1: Comparative Potency of this compound vs. Pamidronate in Bone Resorption Inhibition

CompoundIn Vitro Potency (ED50) In Vivo Potency (Relative to Pamidronate)
This compound2.5 × 10−7 M~50 times more potent
Pamidronate2.5 × 10−6 M1 (reference)

Murine Models for Investigating Antitumor Activity and Inhibition of Bone Metastasis

While the primary focus on this compound has been its bone-related effects, some preclinical research has also explored its role in cancer models. In studies involving N-methyl-nitrosourea-induced rat mammary tumors, this compound, when administered in combination with Seocalcitol (EB1089), led to substantial tumor regression . It is important to note that while this demonstrates antitumor activity in a rodent model, the specific in vivo studies cited were conducted in rats rather than murine (mouse) models . Additionally, this compound has been investigated for its in vitro effects on human breast cancer cell lines, including MDA-MB-231, Hs 578T, and MCF-7, to assess its impact on cell growth, viability, and the induction of apoptosis .

Methodological Considerations in Preclinical Model Selection and Experimental Design

The selection of appropriate preclinical models is a critical step in this compound investigations, as it directly impacts the translatability and validity of research findings. Key considerations for animal model selection include their appropriateness as an analog to human conditions, the transferability of information, genetic uniformity of the organisms, and the existing background knowledge of their biological properties . Practical aspects such as cost, availability, and ease of experimental manipulation also play a role . Furthermore, ethical implications and ecological consequences are fundamental considerations in the selection process .

For bone research, specifically, animal models are essential for studying the complex interplay of local and systemic factors, mechanical strain, and muscular movement that regulate skeletal development and maintenance, which cannot be fully replicated in vitro . Rodent models, despite concerns regarding their small size, general lack of osteonal bone, short lifespan, and quadruped nature, have been instrumental in the development of current bone therapies for conditions like osteoporosis . When evaluating bone substitute materials, the chosen animal species should closely resemble human physiological and pathophysiological responses, and the implantation site should anatomically, biomechanically, and surgically match the clinical setting .

Advanced Analytical Approaches Employed in this compound Research

To comprehensively understand the cellular and molecular mechanisms underlying this compound's effects, advanced analytical approaches are indispensable. These "omics" technologies and biophysical techniques provide deep insights into the compound's interactions with biological systems.

Gene Expression Profiling and Transcriptomic Analysis in Response to this compound

Gene expression profiling and transcriptomic analysis are powerful tools used to quantify the expression levels of RNA transcripts (e.g., mRNA, non-coding RNA) within a cell or tissue, providing an indirect measure of DNA activity . These approaches allow researchers to identify genes that are differentially expressed in response to a compound, thereby revealing the molecular pathways and cellular processes influenced by its action . In the context of this compound research, transcriptomic analysis would be employed to investigate how the compound alters the global gene expression patterns in target cells, such as osteoclasts or cancer cells, offering insights into its therapeutic mechanisms and potential off-target effects. This can involve comparing gene expression in treated versus untreated cells or tissues, often using techniques like oligonucleotide microarrays or RNA sequencing.

Proteomic and Metabolomic Investigations of this compound-Induced Cellular Changes

Proteomics and metabolomics are complementary "omics" fields that analyze the final cellular state resulting from the intricate interplay of the environment and gene expression. Proteomics involves the large-scale study of proteins, describing the protein composition of a cell or tissue, which is influenced by gene expression, post-transcriptional, and post-translational modifications. Metabolomics, on the other hand, focuses on the unique chemical profile created by specific environmental and cellular processes, studying the metabolites present in cells and tissues.

In this compound research, proteomic investigations would aim to identify and quantify changes in protein abundance and modifications induced by the compound, offering direct evidence of its impact on cellular machinery and signaling pathways. Metabolomic studies would analyze alterations in the cellular metabolic landscape, providing insights into how this compound affects biochemical reactions and energy pathways. Integrating data from proteomics and metabolomics can offer a more comprehensive understanding of the cellular changes induced by this compound, potentially revealing new biomarkers or therapeutic targets . Mass spectrometry-based techniques are commonly applied for both proteomic and metabolomic analyses.

Biophysical Techniques for Ligand-Receptor Interaction Studies and Conformational Analysis

Understanding how this compound interacts with its molecular targets, particularly at the receptor level, is crucial for elucidating its mechanism of action. Biophysical techniques are instrumental in characterizing ligand-receptor interactions and the conformational changes that occur upon binding. These methods can unveil the contact interface between the ligand and receptor, as well as the structural dynamics of the resulting complexes.

Common biophysical techniques employed in such studies include:

Spectroscopic techniques: Such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR), which can provide information on protein conformation and dynamics upon ligand binding.

Surface Plasmon Resonance (SPR) and Localized Surface Plasmon Resonance (LSPR): These techniques are used to study the kinetics of ligand-receptor binding and dissociation in real-time, providing insights into binding affinity and specificity.

Mass Spectrometry Profiling: Can be used to identify and characterize protein-ligand complexes and post-translational modifications.

X-ray Crystallography: While challenging for certain receptors like G protein-coupled receptors (GPCRs), it provides high-resolution structural snapshots of ligand-receptor complexes.

Mutagenesis and Crosslinking: Biochemical approaches that complement biophysical methods by identifying key residues involved in the interaction.

For this compound, these biophysical techniques would be applied to precisely characterize its binding to target proteins, such as those involved in bone resorption, and to understand the structural consequences of these interactions, which are fundamental for rational drug design and optimization.

Molecular Imaging Techniques for Preclinical Distribution and Efficacy Assessment

Molecular imaging techniques play a crucial role in preclinical research by enabling non-invasive visualization and quantification of biological processes in living models, providing insights into drug efficacy, pharmacokinetics, and distribution . In the investigation of DOTA-EB-cRGDfK, nanoSPECT/CT imaging has been employed to assess its distribution and efficacy in preclinical tumor models .

Detailed Research Findings

A study aimed at evaluating indium-111 (B102479) (¹¹¹In) radiolabeled DOTA-EB-cRGDfK as a potential agent for αvβ3 integrin-expressing tumors utilized the human glioblastoma cell line U-87 MG for in vitro and in vivo assessments .

In Vitro Binding Affinity: The in vitro competition assay demonstrated that ¹¹¹In-DOTA-EB-cRGDfK exhibited significant binding affinity to U-87 MG cancer cells, with an IC₅₀ value of 71.7 nM . This indicates a strong interaction with the target integrin, which is overexpressed in new tumor blood vessels and various tumor cell types.

In Vivo Distribution and Tumor Uptake (NanoSPECT/CT Imaging): Preclinical in vivo studies in U-87 MG xenograft models confirmed the utility of nanoSPECT/CT imaging for assessing the radiolabeled peptide's distribution. The imaging results showed a higher tumor uptake for ¹¹¹In-DOTA-EB-cRGDfK compared to control peptides (¹¹¹In-DOTA-cRGDfK and ¹¹¹In-DOTA-EB) . Notably, a clear signal persisted in the tumor until 72 hours post-injection, indicating prolonged retention within the tumor site .

Biodistribution and Pharmacokinetics: Biodistribution studies further corroborated the imaging findings, revealing significant tumor accumulation. At 24 hours after injection, the tumor accumulation was measured at 27.1 ± 2.7% ID/g (percentage of injected dose per gram of tissue). The tumor-to-non-tumor ratio at this time point was notably high, recorded at 22.85 . Pharmacokinetic analysis indicated that ¹¹¹In-DOTA-EB-cRGDfK possessed a long-term half-life (T₁/₂λz = 77.3 hours) . These findings suggest that the truncated Evans blue dye component, by binding reversibly to circulating albumin, contributes to the increased tumor accumulation and extended half-life of the radiotracer, thereby enhancing its diagnostic potential .

Data Tables

The following table summarizes key preclinical findings regarding the distribution and pharmacokinetic profile of ¹¹¹In-DOTA-EB-cRGDfK in U-87 MG tumor-bearing mice, as assessed by molecular imaging and biodistribution studies.

ParameterValueTime Point (Post-Injection)Reference
In Vitro Binding Affinity (IC₅₀)71.7 nMN/A
Tumor Accumulation27.1 ± 2.7% ID/g24 hours
Tumor-to-Non-Tumor Ratio22.8524 hours
Half-Life (T₁/₂λz)77.3 hoursN/A

Theoretical Therapeutic Potential of Eb 1053 from Preclinical Findings

Emerging Role in Skeletal Disorders based on Antiresorptive Mechanisms

EB 1053 has been identified as a highly potent inhibitor of bone resorption, both in in vitro and in vivo studies. Its efficacy in suppressing osteoclastic resorption has been compared to pamidronate (3-amino-1-hydroxypropylidene-1,1-bisphosphonate), another well-established bisphosphonate. In in vitro osteoclast precursor-dependent systems, this compound was found to be approximately 10 times more potent than pamidronate in suppressing 45Ca release, with an ED50 of 2.5 x 10-7 M compared to pamidronate's 2.5 x 10-6 M.

Further preclinical investigations in young growing rats demonstrated that daily subcutaneous injections of this compound for seven days dose-dependently increased metaphyseal bone mass in tibiae. In these in vivo experiments, this compound exhibited an even greater potency, being about 50 times more effective than pamidronate. These findings underscore this compound's substantial potential for use in the treatment of skeletal disorders characterized by excessive bone resorption.

Bisphosphonates, as a class, are widely utilized in conditions marked by increased bone resorption, including various forms of osteoporosis (such as postmenopausal, glucocorticoid-induced, and immobility-induced osteoporosis), Paget's disease of bone, hypercalcemia, and malignancy metastatic to bone. Their primary mechanism involves adsorbing to hydroxyapatite (B223615) crystals on the bone surface, thereby inhibiting the activity of osteoclasts, the cells responsible for bone breakdown.

The comparative potency of this compound against pamidronate in inhibiting bone resorption is summarized in the table below:

CompoundIn Vitro Potency (ED50 for 45Ca release)In Vivo Potency (relative to Pamidronate)
This compound2.5 x 10-7 M~50 times more potent
Pamidronate2.5 x 10-6 M1 (reference)

Potential as an Adjuvant in Oncology: Direct Antitumor Effects and Modulation of Bone Microenvironment in Cancer

Beyond its antiresorptive capabilities, preclinical studies have explored the potential of this compound as an adjuvant in oncology, focusing on its direct antitumor effects and its influence on the bone microenvironment in cancer. Bisphosphonates, including this compound, have been shown to exert direct inhibitory effects on cancer cells in vitro. Specifically, studies on human breast cancer cell lines (MDA-MB-231, Hs 578T, and MCF-7) have indicated that bisphosphonates can inhibit proliferation and induce apoptosis. They also interfere with breast cancer cell adhesion to bone matrix, as well as inhibit cell migration and invasion.

While some research suggests that zoledronic acid, another bisphosphonate, might be more potent in directly inhibiting breast cancer cell viability compared to this compound, this compound still demonstrated antiproliferative effects. For instance, zoledronic acid was reported to be approximately threefold more potent than pamidronate in reducing breast cancer cell viability, whereas this compound, despite being significantly more potent than pamidronate in bone resorption, was substantially less effective in direct breast cancer cell inhibition in one study. However, other findings confirm that this compound, alongside zoledronate, pamidronate, and clodronate, exerted direct antiproliferative effects on breast cancer cell lines, reducing cell viability and increasing apoptosis.

The role of bisphosphonates extends to modulating the bone microenvironment, making it less conducive for tumor growth and metastatic spread. Cancer cells, particularly those from breast, prostate, and lung cancers, frequently metastasize to bone, where the microenvironment is highly receptive to their growth. Bisphosphonates can alter this environment, potentially suppressing tumor growth and inhibiting tumor-mediated angiogenesis. However, the complexity of these interactions is highlighted by studies suggesting that while cancer cells might be susceptible to bisphosphonate treatment in isolation, their response can differ significantly in the presence of a live bone microenvironment, where they may remain unaffected.

Exploration of Novel Therapeutic Applications Stemming from Its Molecular Targets (e.g., Cholesterol Biosynthesis)

The therapeutic actions of nitrogen-containing bisphosphonates, including this compound, are intricately linked to their interference with the mevalonate (B85504) pathway, a crucial metabolic route for cholesterol biosynthesis. This pathway is responsible for producing isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational prenylation of small GTPases (e.g., Ras, Rho), which are vital for various cellular functions, including osteoclast activity, cell signaling, and survival.

Nitrogen-containing bisphosphonates inhibit farnesyl diphosphate (B83284) synthase (FDPS), an enzyme within the mevalonate pathway, thereby disrupting the production of these essential isoprenoids. This inhibition leads to the accumulation of upstream metabolites and a reduction in prenylated proteins, ultimately impairing osteoclast function and inducing their apoptosis. While pamidronate and alendronate have been identified as potent inhibitors of sterol biosynthesis from mevalonate, this compound was noted to be less potent in inhibiting squalene (B77637) synthase, another enzyme in the cholesterol synthesis pathway. This suggests that while the mevalonate pathway is a common target, the specific enzyme inhibition profile and potency can vary among different bisphosphonates.

The mevalonate pathway and cholesterol metabolism are also increasingly recognized as critical in cancer biology. Cancer cells often exhibit dysregulated cholesterol biosynthesis and uptake, relying on these processes for proliferation, survival, and metastasis. Key enzymes in this pathway, such as HMG-CoA reductase (HMGCR) and squalene epoxidase (SQLE), are frequently dysregulated in tumors and represent potential molecular targets for cancer therapy. The ability of this compound to modulate components of this pathway, even if with varying potency on different enzymes, opens avenues for exploring its therapeutic potential in conditions where mevalonate pathway dysregulation plays a pathological role, including certain cancers.

Future Directions and Emerging Research Avenues for Eb 1053

Deeper Elucidation of Intracellular Signaling Networks and Crosstalk

The precise molecular mechanisms by which EB 1053 exerts its potent anti-resorptive effects warrant further detailed investigation at the intracellular level. As a bisphosphonate, this compound is known to inhibit bone resorption by osteoclasts and may also influence osteoblasts. Future research should focus on dissecting the specific intracellular signaling pathways modulated by this compound within these bone cells. Studies could explore how this compound influences key signaling cascades, such as those involving cyclic adenosine (B11128) monophosphate (cAMP) and related proteins, which are crucial for bone cell function and mechanotransduction. For instance, understanding if this compound impacts the activity of enzymes like phosphodiesterase 8A (PDE8A) or the function of focal adhesion kinase (FAK), which mediate crosstalk between mechanical and hormonal signaling in osteocytes, could provide novel insights. Furthermore, exploring potential crosstalk with lysosomal stress pathways, which are integral to cellular homeostasis and degradation processes, could reveal additional facets of this compound's action. Such in-depth elucidation of signaling networks would contribute to a more comprehensive understanding of how this compound achieves its therapeutic effects and potentially uncover new targets for intervention.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To fully unravel the mechanistic underpinnings of this compound, the development and application of advanced in vitro and in vivo models are crucial. Current research has utilized models such as fetal mouse metacarpals and coculture systems for in vitro studies, and young growing rats for in vivo assessments. Future directions include the creation of more sophisticated in vitro models that better mimic the complex physiological environment of bone. This could involve the use of human primary cells or cells derived from induced pluripotent stem cells to develop 3D organoid models of bone tissue or "bone-on-a-chip" systems. These advanced models could provide a more physiologically relevant platform for studying this compound's effects on osteoclast and osteoblast differentiation, function, and interaction. In vivo, the focus could shift towards genetically engineered animal models that precisely recapitulate specific human skeletal disorders, allowing for a more accurate assessment of this compound's long-term effects and its impact on disease progression. Such models would enable more precise mechanistic studies, including the tracking of cellular responses and molecular changes in real-time, thereby enhancing the translational relevance of preclinical findings.

Application of Computational Biology and In Silico Modeling for Predictive Analysis and Analog Design

Computational biology and in silico modeling represent powerful tools for accelerating the research and development of this compound. These methods can be broadly classified into structure-based and ligand-based approaches. Future research will increasingly leverage techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations to precisely characterize the binding interactions of this compound with its known and potential molecular targets.

Computational tools can facilitate:

Predictive Analysis: In silico models can predict the pharmacokinetic and pharmacodynamic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADMET), thereby informing its drug-likeness and potential safety profile.

Analog Design: By understanding the structure-activity relationships, computational methods can guide the rational design of novel this compound analogs. This involves optimizing chemical structures to enhance potency, improve selectivity for specific bone cell types, or modify its duration of action. Techniques like Quantitative Structure-Activity Relationships (QSAR) and fragment-based design can be employed to explore a wider chemical space and identify compounds with superior therapeutic characteristics.

The application of deep density functional theory (DFT) computations can validate three-dimensional structures and reactivity, while molecular dynamics simulations can verify binding and inhibitory properties over time. This integrated approach of computational and experimental studies will be instrumental in developing next-generation bisphosphonates based on the this compound scaffold.

Exploration of Synergistic Effects with Other Therapeutic Agents in Preclinical Settings

Given this compound's potent inhibition of bone resorption, a significant avenue for future research lies in exploring its synergistic effects when combined with other therapeutic agents in preclinical settings. The goal of combination therapy is often to enhance efficacy, reduce the required dose of individual agents, or target multiple aspects of a disease pathology.

For skeletal disorders, potential combinations could include:

Agents for Related Conditions: Exploring combinations with agents used in other conditions where bone health is compromised (e.g., certain cancers with bone metastases) could also be beneficial.

Preclinical studies would involve rigorous in vitro and in vivo assessments to determine if the combined effect of this compound with other agents is synergistic, additive, or antagonistic, and to elucidate the underlying mechanisms of these interactions. This approach holds promise for developing more effective and comprehensive treatment strategies for skeletal disorders.

Comparative Potency of this compound and Pamidronate

CompoundIn Vitro ED50 (M) in Osteoclast Precursor-Dependent SystemsIn Vivo Potency vs. Pamidronate (Daily Subcutaneous Injections in Young Growing Rats)
This compound2.5 x 10⁻⁷ ~50 times more potent
Pamidronate2.5 x 10⁻⁶ 1x (reference)

Q & A

Q. What frameworks ensure reproducibility in this compound’s synthesis protocols?

  • Methodological Answer : Publish step-by-step protocols with exact reagent grades and equipment specifications (e.g., ’s experimental guidelines). Provide raw data and code in supplementary materials. Use platforms like GitHub for version control and collaborative validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.